N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13275369
InChI: InChI=1S/C9H9Br2N3OS/c1-12-9(16)14-13-4-5-2-6(10)8(15)7(11)3-5/h2-4,15H,1H3,(H2,12,14,16)/b13-4-
SMILES: CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br
Molecular Formula: C9H9Br2N3OS
Molecular Weight: 367.06 g/mol

N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid

CAS No.:

Cat. No.: VC13275369

Molecular Formula: C9H9Br2N3OS

Molecular Weight: 367.06 g/mol

* For research use only. Not for human or veterinary use.

N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid -

Specification

Molecular Formula C9H9Br2N3OS
Molecular Weight 367.06 g/mol
IUPAC Name 1-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-methylthiourea
Standard InChI InChI=1S/C9H9Br2N3OS/c1-12-9(16)14-13-4-5-2-6(10)8(15)7(11)3-5/h2-4,15H,1H3,(H2,12,14,16)/b13-4-
Standard InChI Key NTJVOTHXYGNFPK-PQMHYQBVSA-N
Isomeric SMILES CNC(=S)N/N=C\C1=CC(=C(C(=C1)Br)O)Br
SMILES CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br
Canonical SMILES CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br

Introduction

Structural and Chemical Characterization

Molecular Architecture

N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid (IUPAC name: 1-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-methylthiourea) features a benzylidene backbone substituted with bromine atoms at the 3- and 5-positions and a hydroxyl group at the 4-position. The hydrazonothioic acid moiety is appended via a methylene linkage, with a methyl group substituting the terminal nitrogen (Fig. 1).

Molecular Formula: C9H9Br2N3OS\text{C}_9\text{H}_9\text{Br}_2\text{N}_3\text{OS}
Molecular Weight: 367.06 g/mol
Spectral Data:

  • UV/Vis Spectrum: Brominated aromatic systems typically exhibit absorption maxima in the 250–300 nm range due to π→π* transitions .

  • Melting Point: Analogous brominated benzoic acid derivatives display melting points near 228°C , suggesting similar thermal stability for this compound.

Synthetic Routes

The synthesis involves condensation of 3,5-dibromo-4-hydroxybenzaldehyde with N-methylcarbamohydrazonothioic acid under acidic conditions. Key steps include:

  • Aldehyde Activation: Protonation of the aldehyde group enhances electrophilicity.

  • Nucleophilic Attack: The hydrazine nitrogen attacks the activated carbonyl, forming a hydrazone linkage.

  • Purification: Recrystallization or chromatography isolates the product .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups:

  • Polar Solvents: Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Aqueous Media: Limited solubility due to hydrophobic bromine atoms.
    Stability: Resists hydrolysis under neutral conditions but may degrade in strongly acidic or basic environments.

Reactivity Profile

  • Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under strong oxidizing conditions (e.g., KMnO4\text{KMnO}_4) .

  • Nucleophilic Substitution: Bromine atoms are susceptible to displacement by amines or thiols, enabling functionalization .

Biological Activities and Mechanisms

Antimicrobial Properties

Brominated hydrazones exhibit broad-spectrum antimicrobial activity. The mechanism involves:

  • Membrane Disruption: Enhanced lipophilicity from bromine atoms facilitates penetration into microbial membranes .

  • Enzyme Inhibition: Binding to essential bacterial enzymes (e.g., dihydrofolate reductase) disrupts folate synthesis.

Table 1: Antimicrobial Efficacy

OrganismMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0

Applications in Materials Science

Polymer Composites

The compound’s thioic acid group enables cross-linking in polymer matrices, enhancing mechanical properties:

  • Thermal Stability: Decomposition temperatures exceed 300°C in polyurethane composites .

  • Tensile Strength: Improvements of 15–20% compared to unmodified polymers.

Nanotechnology

Functionalized nanoparticles incorporating this compound demonstrate:

  • Drug Delivery: pH-responsive release of chemotherapeutic agents.

  • Surface Modification: Enhanced biocompatibility for biomedical applications .

Agricultural Relevance

Pesticidal Activity

The thioamide moiety confers pesticidal properties via:

  • Acetylcholinesterase Inhibition: Disruption of insect nervous systems.

  • Oxidative Stress Induction: Generation of reactive oxygen species in plant pathogens .

Plant Growth Regulation

Preliminary studies suggest modulation of auxin signaling pathways, promoting root development in Arabidopsis thaliana .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
3,5-Dibromo-4-hydroxybenzoic acidLacks hydrazonothioic acid moietyWeak antimicrobial activity
N-Benzyl analogueBenzyl vs. methyl substitutionEnhanced cytotoxicity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator